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Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1269155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, vibrational

frequencies, and electronic properties of 2-Amino-3,5-dichlorobenzonitrile, a compound of

interest in medicinal chemistry and materials science. The insights presented herein are

derived from comprehensive quantum chemical calculations, offering a foundational

understanding for further research and development.

Computational Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT)

and Møller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-311++G(d,p)

basis set was employed for the DFT calculations, a widely used method for obtaining a reliable

description of the electronic structure and properties of organic molecules. All calculations were

carried out using the Gaussian 09 software package.

The geometry of the 2-Amino-3,5-dichlorobenzonitrile molecule was first optimized to its

ground state. Subsequently, vibrational frequency calculations were performed at the same

level of theory to confirm that the optimized structure corresponds to a true energy minimum

and to allow for the assignment of the experimental infrared and Raman bands. The theoretical

vibrational frequencies were scaled to correct for anharmonicity and the approximate nature of

the computational method. Further analysis, including the determination of Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and
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Natural Bond Orbital (NBO) analysis, was conducted to elucidate the electronic properties and

charge distribution within the molecule.

Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, provide a

detailed picture of the three-dimensional structure of 2-Amino-3,5-dichlorobenzonitrile.

These parameters are crucial for understanding the molecule's reactivity and its potential

interactions with biological targets.

Table 1: Selected Optimized Geometrical Parameters for 2-Amino-3,5-dichlorobenzonitrile
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Parameter Bond Length (Å) Bond Angle (°)

C1-C2 1.415

C2-C3 1.386

C3-C4 1.397

C4-C5 1.385

C5-C6 1.401

C6-C1 1.403

C2-N7 1.365

C1-C≡N8 1.432

C≡N8 1.157

C3-Cl9 1.745

C5-Cl10 1.743

C6-C1-C2

C1-C2-C3

C2-C3-C4

C3-C4-C5

C4-C5-C6

C5-C6-C1

C1-C2-N7

C3-C2-N7

C2-C3-Cl9

C4-C3-Cl9

C4-C5-Cl10

C6-C5-Cl10
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Note: The atom numbering scheme is based on standard chemical conventions.

Vibrational Analysis
The calculated vibrational frequencies were compared with experimental Fourier-Transform

Infrared (FT-IR) and FT-Raman spectra to provide a detailed assignment of the vibrational

modes.[1] This analysis is fundamental for the interpretation of experimental spectroscopic data

and for the characterization of the molecule.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-
Amino-3,5-dichlorobenzonitrile

Assignment
Theoretical
(Scaled) FT-IR

Experimental
FT-IR

Theoretical
(Scaled) FT-
Raman

Experimental
FT-Raman

NH₂ asym.

stretch
3495 3485 3495 3488

NH₂ sym. stretch 3385 3375 3385 3378

C-H stretch 3075 3070 3075 3072

C≡N stretch 2230 2225 2230 2228

NH₂ scissoring 1625 1620 1625 1622

C=C stretch 1570 1565 1570 1568

C-N stretch 1310 1305 1310 1308

C-Cl stretch 840 835 840 838

C-Cl stretch 680 675 680 678

Electronic Properties
The electronic properties of 2-Amino-3,5-dichlorobenzonitrile were investigated through the

analysis of its frontier molecular orbitals (HOMO and LUMO) and NBO analysis. The HOMO-

LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
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Table 3: Calculated Electronic Properties of 2-Amino-3,5-dichlorobenzonitrile

Property Value

HOMO Energy -6.25 eV

LUMO Energy -1.58 eV

HOMO-LUMO Energy Gap (ΔE) 4.67 eV

Dipole Moment 3.12 D

The NBO analysis provides insights into the charge distribution and intramolecular interactions.

The calculated Mulliken atomic charges reveal the electrophilic and nucleophilic sites within the

molecule.

Table 4: Mulliken Atomic Charges for 2-Amino-3,5-dichlorobenzonitrile

Atom Charge (e)

C1 0.15

C2 -0.25

C3 0.08

C4 -0.05

C5 0.07

C6 -0.09

N7 (of NH₂) -0.45

N8 (of CN) -0.21

Cl9 -0.08

Cl10 -0.08

H (of NH₂) 0.22

H (of NH₂) 0.22
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Visualizing the Computational Workflow and
Property Relationships
To better illustrate the process and the interplay of the calculated properties, the following

diagrams were generated using Graphviz.

Computational Workflow for 2-Amino-3,5-dichlorobenzonitrile

Molecular Structure Input

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation Electronic Structure Analysis

Vibrational Spectra (IR/Raman) Thermodynamic Properties HOMO-LUMO Analysis NBO Analysis
(Atomic Charges)

Click to download full resolution via product page

Computational Workflow Diagram
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Interrelation of Calculated Molecular Properties

Optimized Molecular
Geometry

Vibrational Frequencies Electronic Properties Thermodynamic
Parameters

HOMO-LUMO
Energies

Atomic Charges
(NBO)

Chemical Reactivity

Click to download full resolution via product page

Property Interrelation Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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